molecular formula C8H9F3N2 B13057459 (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Cat. No.: B13057459
M. Wt: 190.17 g/mol
InChI Key: TVDNQPLEOCZLRY-ZCFIWIBFSA-N
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Description

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and ethane-1,2-diamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines.

Scientific Research Applications

(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the ethane-1,2-diamine backbone provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.

    (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine: A closely related compound with slight variations in the trifluorophenyl group.

Uniqueness

This compound is unique due to its specific trifluorophenyl substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1S)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2/t6-/m1/s1

InChI Key

TVDNQPLEOCZLRY-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@@H](CN)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(CN)N)F)F)F

Origin of Product

United States

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